molecular formula C11H13ClN2O4 B1293439 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid CAS No. 1021339-32-1

2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid

Cat. No.: B1293439
CAS No.: 1021339-32-1
M. Wt: 272.68 g/mol
InChI Key: PMEJHBACZUJEML-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a chlorinated nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions. The chlorination of the nicotinic acid moiety can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficient, versatile, and sustainable methods for introducing the tert-butoxycarbonyl group into various organic compounds .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinic acid moiety.

    Reduction: Reduction reactions can target the chlorinated aromatic ring.

    Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products:

    Oxidation: Products may include oxidized derivatives of the nicotinic acid moiety.

    Reduction: Reduced derivatives of the chlorinated aromatic ring.

    Substitution: Substituted nicotinic acid derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group serves as a protecting group, which can be selectively removed under acidic conditions to reveal the active amino group. This allows for targeted interactions with biological molecules, facilitating the study of biochemical pathways and the development of therapeutic agents .

Comparison with Similar Compounds

  • 2-(tert-Butoxycarbonylamino)-4-methylnicotinic acid
  • 2-(tert-Butoxycarbonylamino)-4-bromonicotinic acid
  • 2-(tert-Butoxycarbonylamino)-4-fluoronicotinic acid

Comparison: 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties compared to its methyl, bromo, and fluoro analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-8-7(9(15)16)6(12)4-5-13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEJHBACZUJEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649798
Record name 2-[(tert-Butoxycarbonyl)amino]-4-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021339-32-1
Record name 4-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021339-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(tert-Butoxycarbonyl)amino]-4-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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